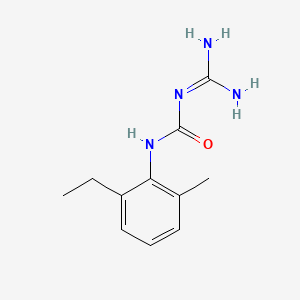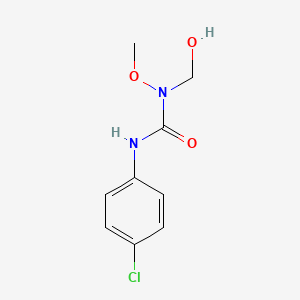
N'-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a chlorophenyl group, a hydroxymethyl group, and a methoxy group in its structure suggests potential biological activity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea typically involves the reaction of 4-chloroaniline with formaldehyde and methanol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions, such as temperature, pressure, and pH, need to be optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution of the chlorophenyl group could result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or specialty chemicals.
Mecanismo De Acción
The mechanism of action of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxymethyl and methoxy groups could participate in hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
N’-(4-Chlorophenyl)-N-methylurea: Lacks the hydroxymethyl group, potentially altering its reactivity and biological activity.
N’-(4-Chlorophenyl)-N-(hydroxymethyl)urea: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
N’-(4-Methylphenyl)-N-(hydroxymethyl)-N-methoxyurea: Substitution of the chlorine atom with a methyl group, which could influence its chemical and biological properties.
Uniqueness
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methoxyurea is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorophenyl group, hydroxymethyl group, and methoxy group in a single molecule allows for diverse interactions and applications.
Propiedades
Número CAS |
56187-95-2 |
|---|---|
Fórmula molecular |
C9H11ClN2O3 |
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-(hydroxymethyl)-1-methoxyurea |
InChI |
InChI=1S/C9H11ClN2O3/c1-15-12(6-13)9(14)11-8-4-2-7(10)3-5-8/h2-5,13H,6H2,1H3,(H,11,14) |
Clave InChI |
PBIUSZHKBSULDW-UHFFFAOYSA-N |
SMILES canónico |
CON(CO)C(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


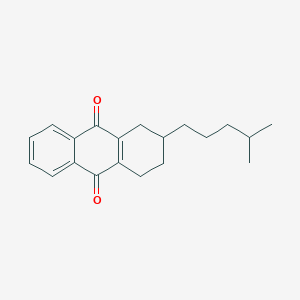

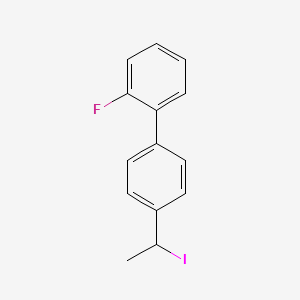
![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)
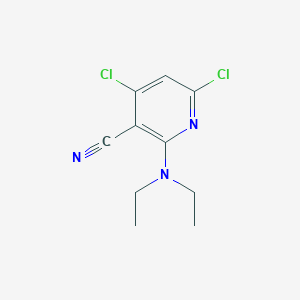
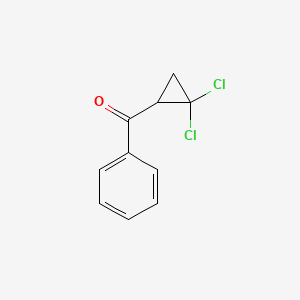

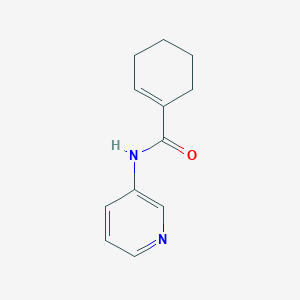


![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


